molecular formula C18H23N3 B12241034 4-(4-Cyclopentylpiperazin-1-yl)quinoline

4-(4-Cyclopentylpiperazin-1-yl)quinoline

Cat. No.: B12241034
M. Wt: 281.4 g/mol
InChI Key: BUSRSMUFQCPPQB-UHFFFAOYSA-N
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Description

4-(4-Cyclopentylpiperazin-1-yl)quinoline (CAS: 2329221-80-7, molecular formula: C₁₈H₂₃N₃, molecular weight: 281.40 g/mol) is a quinoline derivative substituted at the 4-position with a 4-cyclopentylpiperazine moiety. The quinoline scaffold is widely studied due to its pharmacological versatility, particularly in antimicrobial, anti-inflammatory, and anticancer applications . The cyclopentyl group on the piperazine ring introduces steric bulk and lipophilicity, which may enhance receptor binding affinity and metabolic stability compared to simpler piperazine analogs .

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)quinoline

InChI

InChI=1S/C18H23N3/c1-2-6-15(5-1)20-11-13-21(14-12-20)18-9-10-19-17-8-4-3-7-16(17)18/h3-4,7-10,15H,1-2,5-6,11-14H2

InChI Key

BUSRSMUFQCPPQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopentylpiperazin-1-yl)quinoline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These include microwave-assisted synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopentylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents on Quinoline Biological Activity/Notes Reference
4-(4-Cyclopentylpiperazin-1-yl)quinoline 4-cyclopentylpiperazine N/A (structural focus)
Chloroquine 4-diethylaminopentylpiperazine Antimalarial, antiviral
Hydroxychloroquine 4-ethylhydroxypentylpiperazine Antimalarial, immunomodulatory
7-Chloro-4-(piperazin-1-yl)quinoline 7-Cl, 4-piperazine Anti-inflammatory, analgesic (IC₅₀: 5.1 µM)
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline 4-methylpiperazine, 2-thienyl N/A (structural analog)
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline 6-Cl, 4-piperidine, 2-methylpiperazine Research chemical

Key Observations :

Substitution at the 4-Position: The 4-piperazinyl group is a common feature in bioactive quinolines. Chloroquine and hydroxychloroquine utilize extended alkyl chains on the piperazine nitrogen for enhanced antimalarial activity, while the cyclopentyl group in the target compound may optimize steric interactions with target receptors . The 7-chloro substitution in 7-Chloro-4-(piperazin-1-yl)quinoline enhances anti-inflammatory activity, suggesting that halogenation at specific positions can modulate efficacy .

Piperazine vs.

Key Observations :

  • The synthesis of piperazinylquinolines typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
  • Functionalization of the piperazine nitrogen (e.g., with cyclopentyl groups) requires careful optimization to avoid steric hindrance .

Pharmacological and Physicochemical Properties

Table 3: Activity and Property Comparison

Compound Name LogP (Predicted) Key Pharmacological Data Reference
4-(4-Cyclopentylpiperazin-1-yl)quinoline ~3.5 (estimated) N/A (research focus)
Chloroquine 4.67 Antimalarial IC₅₀: 10–100 nM
7-Chloro-4-(piperazin-1-yl)quinoline (131b) 3.8 Anti-mycobacterial IC₅₀: 5.1 µM
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline 3.1 N/A (structural analog)

Key Observations :

  • The cyclopentyl group in the target compound likely increases lipophilicity (higher LogP) compared to methylpiperazine analogs, which could enhance blood-brain barrier penetration .
  • Halogenation (e.g., 7-Cl) correlates with improved antimicrobial and anti-inflammatory activity but may also increase toxicity risks .

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